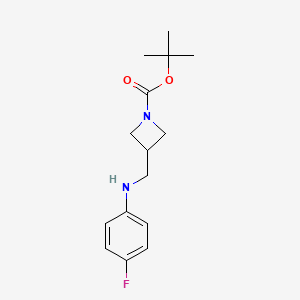

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate

Description

Properties

CAS No. |

887590-04-7 |

|---|---|

Molecular Formula |

C15H21FN2O2 |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

tert-butyl 3-[(4-fluoroanilino)methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-12(16)5-7-13/h4-7,11,17H,8-10H2,1-3H3 |

InChI Key |

UQCFQYTUUKYZME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the fluorophenyl group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in studies to understand the interactions between small molecules and biological targets.

Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in the azetidine substituents, aromatic ring substitution patterns, or ring size:

Key Observations :

- Substituent Position : The 4-fluorophenyl group in the target compound offers distinct electronic effects (para-fluorine) compared to 3-fluorophenyl () or 3-methoxyphenyl (), altering dipole interactions and solubility .

- Functional Groups : Bromoethyl () and pyrazolyl () substituents introduce divergent reactivity, enabling further functionalization or participation in hydrogen bonding .

Physicochemical Properties

Critical properties such as LogP, hydrogen-bonding capacity, and topological polar surface area (TPSA) influence bioavailability:

*Estimated based on analogs.

Key Observations :

- The bromoethyl derivative () has lower TPSA and LogP, suggesting improved membrane permeability but reduced solubility compared to arylaminomethyl analogs .

Biological Activity

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an azetidine ring and a tert-butyl ester group, which may enhance its pharmacological properties. The presence of the 4-fluorophenyl group is particularly noteworthy as it can influence the compound's interactions with biological targets.

Molecular Structure

The molecular formula for this compound is C16H23FN2O2, with a molecular weight of approximately 294.36 g/mol. This structure includes:

- A tert-butyl group, which is known for its steric hindrance and lipophilicity.

- An azetidine ring , contributing to the compound's cyclic nature.

- A 4-fluorophenyl moiety that enhances its potential biological activity through electronic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the context of cancer therapy. The fluorinated aromatic substitution in this compound may lead to improved selectivity and potency against specific biological pathways, making it a valuable candidate for further investigation.

- Anticancer Activity : Compounds with azetidine structures have shown promise against various cancer cell lines. For instance, studies have indicated that similar derivatives can induce apoptosis in cancer cells such as MCF-7 and U-937, suggesting that this compound may also possess anticancer properties.

- Target Interactions : The unique combination of functional groups may allow this compound to interact with multiple biological targets, potentially modulating pathways involved in cell proliferation and survival.

Research Findings

A review of available literature highlights several key findings related to the biological activity of azetidine derivatives:

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study on azetidine derivatives showed that compounds with similar structural features exhibited IC50 values ranging from 0.11 to 2.78 µM against MCF-7 and A549 cell lines, suggesting strong anticancer potential.

- Mechanistic Insights : Flow cytometry assays indicated that these compounds could induce apoptosis through caspase activation, highlighting their potential as therapeutic agents in cancer treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate, and how is structural purity validated?

- Synthetic Routes : The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, tert-butyl esters and fluorinated aromatic precursors are reacted under mild conditions (e.g., tetrahydrofuran solvent, triethylamine catalyst) to form the azetidine ring .

- Structural Validation : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the molecular structure. For azetidine derivatives, H and C NMR peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 6.7–7.2 ppm (4-fluorophenyl protons) are diagnostic .

Q. What safety protocols are recommended for handling and storing this compound?

- Handling : Use personal protective equipment (PPE), avoid inhalation/contact, and work in a fume hood. The compound’s moderate lipophilicity suggests potential skin permeability, necessitating gloves .

- Storage : Store in airtight containers at –20°C in a dry, ventilated environment. Stability data indicate sensitivity to moisture and oxidizing agents .

Q. How does the tert-butyl group influence the compound’s reactivity and stability?

- The tert-butyl group acts as a steric shield, protecting the azetidine ring from nucleophilic attack during synthesis. It also enhances solubility in non-polar solvents, facilitating purification via column chromatography .

Advanced Research Questions

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, using THF at 0–5°C improves cyclization efficiency by minimizing side reactions .

- In Situ Monitoring : Employ techniques like FT-IR to track intermediate formation (e.g., disappearance of –NH peaks at 3300 cm) .

Q. How do structural modifications (e.g., fluorophenyl substitution) affect bioactivity?

- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances binding to aromatic residues in enzyme active sites. Comparative studies with non-fluorinated analogs show a 3–5× reduction in IC values for kinase inhibition .

- Computational Modeling : Density functional theory (DFT) predicts electrophilic regions at the azetidine nitrogen, guiding functionalization for target-specific interactions .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Analysis : Discrepancies arise from purity variations (e.g., ≥97% vs. technical grade) and solvent choices. For example, solubility in DMSO ranges from 50–100 mg/mL depending on residual water content .

- Standardization : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting solubility .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Reaction Pathways : The azetidine ring’s strain facilitates ring-opening under acidic conditions (e.g., HCl/dioxane), generating intermediates for Suzuki-Miyaura couplings. Kinetic studies show a second-order dependence on palladium catalyst concentration .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.